![molecular formula C17H15N3O2 B4761230 4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide](/img/structure/B4761230.png)
4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide
説明
“4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide” is a chemical compound with the molecular formula C15H9D4N3O4S . It is also known as Piroxicam .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of saccharin sodium with isopropyl chloroacetate in dimethylformamide. The resultant isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide is then reacted with sodium isopropylate in isopropanol to produce an intermediate. This intermediate, when methylated in an aqueous-alcoholic basic medium with dimethyl sulfate, gives an intermediate compound which when condensed with 2-aminopyridine in xylene, yields 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H9D4N3O4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been discussed in the Synthesis Analysis section. Further details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The average mass of this compound is 335.371 Da and the monoisotopic mass is 335.087769 Da . More detailed physical and chemical properties can be found in the referenced papers .科学的研究の応用
Diuretic Activity
The compound has been studied for its diuretic activity. It was found to have an effect on the urinary function of the kidneys when administered orally in a dose of 10 mg/kg, compared to hydrochlorothiazide .
Non-Steroidal Anti-Inflammatory Drug (NSAID)
This compound is a non-steroidal anti-inflammatory drug (NSAID). It has a strong inhibitory effect on the synthesis of prostaglandins in the body. It also inhibits the movement of white blood cells to inflammation sites and the release of lysosomal enzymes, thus exhibiting strong anti-inflammatory, analgesic, and antipyretic effects .
Treatment of Musculoskeletal Disorders
The compound is used in the treatment of musculoskeletal disorders such as ankylosing spondylitis, osteoarthritis, rheumatoid arthritis, and acute gout .
Improvement of Biopharmaceutical Properties
The compound has been investigated for improving the biopharmaceutical properties of poorly water-soluble drugs. A green eutectic solvent, a mixture of menthol and camphor, was used for cocrystal synthesis to enhance the solubility and bioavailability of the compound .
Synthesis Process
The compound is synthesized using specific catalysts and adsorbents in an inert solvent and inert atmosphere . This process is of interest in the field of organic chemistry technology .
Analgesic Properties
As a non-steroidal analgesic, this compound is used to relieve pain. It is particularly effective in treating pain associated with inflammatory conditions .
作用機序
Target of Action
The primary target of this compound, also known as Piroxicam , is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain in the body .
Mode of Action
Piroxicam exerts its therapeutic effects by reversibly inhibiting cyclooxygenase, thereby reducing the synthesis of prostaglandins in peripheral tissues . This inhibition disrupts the production of prostaglandins, which are responsible for mediating pain, inflammation, and fever .
Biochemical Pathways
By inhibiting the cyclooxygenase enzyme, Piroxicam disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which in turn reduces inflammation, pain, and fever .
Pharmacokinetics
Piroxicam is rapidly and completely absorbed after oral administration . The time to reach maximum concentration (Tmax) is 3 to 5 hours . The half-life (T1/2) is between 30 to 86 hours, which allows for once-daily dosing . More than 90% of Piroxicam is bound to plasma proteins . It is primarily metabolized in the liver . About 66% of the drug is excreted via the kidneys, and 33% is excreted in the feces .
Result of Action
The inhibition of prostaglandin synthesis by Piroxicam leads to a reduction in inflammation, pain, and fever . This makes it effective in treating conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of Piroxicam can be influenced by various environmental factors. For instance, the presence of food can slow down its absorption . Additionally, in patients with impaired renal function, the half-life of Piroxicam can be prolonged . Therefore, the dosage may need to be adjusted in such patients .
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-6-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-16(21)14-9-12(5-6-15(14)20-11)17(22)19-10-13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCATXDVGSKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。